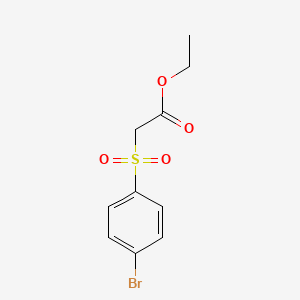

Ethyl 2-(4-bromobenzenesulfonyl)acetate

Description

Significance of Sulfonyl Compounds in Synthetic Methodologies

The sulfonyl group (-SO₂-) is a cornerstone in synthetic and medicinal chemistry. Organosulfur compounds are integral to a vast array of natural products, proteins, and pharmaceuticals, where they serve as crucial structural elements and mediators of biological processes. solubilityofthings.com In drug design, the sulfonyl group is often introduced into molecules to enhance their therapeutic properties. It can act as a bioisostere for groups like carbonyls or phosphates, potentially improving biological activity. chemspider.com

The physicochemical properties of the sulfonyl group are particularly advantageous; it can form hydrogen bonds, which enhances the binding affinity of drug molecules to their target proteins. chemspider.com Furthermore, its inclusion can modulate a molecule's solubility and acid-base characteristics. chemspider.com Structurally, the sulfonyl group is relatively stable, and its incorporation can increase the metabolic stability of a drug by blocking sites that are otherwise susceptible to metabolic breakdown, thereby prolonging its effect. chemspider.com This functional group is a key component in a substantial number of therapeutic drugs. chemspider.com

Table 1: Key Attributes of the Sulfonyl Group in Organic Synthesis

| Attribute | Significance |

| Bioisosterism | Can replace other functional groups (e.g., carbonyl, phosphate) to maintain or improve biological activity. chemspider.com |

| Hydrogen Bonding | Acts as a hydrogen-bond acceptor, enhancing binding to biological targets like proteins. chemspider.com |

| Physicochemical Modulation | Can alter the solubility and acidity of a molecule. chemspider.com |

| Metabolic Stability | Increases the stability of compounds against metabolic degradation, extending their duration of action. chemspider.com |

| Synthetic Utility | Serves as a versatile functional group in the construction of complex organic molecules. solubilityofthings.com |

Role of Bromophenyl Moieties in Molecular Design and Functionalization

The introduction of halogen atoms, particularly bromine, into a molecular structure is a common and effective strategy in drug design. chemicalbook.comresearchgate.net The bromophenyl moiety consists of a bromine atom attached to a phenyl (benzene) ring. Historically, halogens were used to increase the lipophilicity of a compound, but the discovery of "halogen bonding" has revealed a more nuanced role in molecular interactions. chemicalbook.com A halogen bond is a non-covalent interaction that can significantly influence how a drug binds to its biological target, potentially leading to increased therapeutic activity. chemicalbook.comresearchgate.net

Incorporating bromine can also have a beneficial effect on a drug's metabolism and increase its duration of action. chemicalbook.comresearchgate.net Natural substances extracted from marine organisms are often brominated and have shown efficacy against various diseases. chemicalbook.com Beyond pharmaceuticals, the bromine atom on an aromatic ring is a highly versatile synthetic handle. It is a key participant in numerous cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings), which are fundamental methods for creating new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the late-stage modification of complex molecules, a valuable technique in the development of new chemical entities.

Importance of Ester Functionalities in Chemical Transformations

Esters are a fundamental class of organic compounds characterized by the R-COO-R' functional group. smolecule.com They are ubiquitous in nature, contributing to the characteristic flavors and aromas of fruits and flowers, and are crucial in various industrial applications, including the production of polymers, solvents, and fragrances. smolecule.combldpharm.com In the context of organic synthesis, esters are highly valued as versatile intermediates. smolecule.comresearchgate.net

The ester group's reactivity is centered around the carbonyl carbon, making it susceptible to nucleophilic attack. This allows esters to participate in a wide range of important chemical transformations. smolecule.comorgsyn.org Key reactions involving esters include:

Hydrolysis: Esters can be converted back to a carboxylic acid and an alcohol by reacting with water in the presence of an acid or base catalyst. orgsyn.org

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce esters to form primary alcohols. orgsyn.orgnih.gov

Grignard Reactions: Esters react with Grignard reagents to produce tertiary alcohols. orgsyn.org

Claisen Condensation: This reaction involves the condensation of two ester molecules to form a β-keto ester, a vital transformation for building carbon-carbon bonds. smolecule.com

Because of this diverse reactivity, the ester functionality is a pivotal tool for chemists to build and modify organic molecules. researchgate.netnih.gov

Overview of Ethyl 2-(4-bromobenzenesulfonyl)acetate as a Versatile Synthon

This compound, with the chemical formula C₁₀H₁₁BrO₄S, combines the distinct chemical features of the sulfonyl, bromophenyl, and ester groups into a single, powerful synthetic building block. bldpharm.com Its structure is defined by a central methylene (B1212753) group (-CH₂) positioned between the strongly electron-withdrawing sulfonyl group and the carbonyl of the ethyl ester.

This specific arrangement makes the protons on the methylene bridge particularly acidic and thus easily removed by a base. The resulting carbanion (enolate) is stabilized by both adjacent functional groups, making it a soft nucleophile. This reactivity is the cornerstone of the compound's utility as a synthon. Analogous to reagents like ethyl (benzothiazol-2-ylsulfonyl)acetate, it can be used in malonic ester-type syntheses. researchgate.net In these reactions, the carbanion can be alkylated by reacting with alkyl halides, allowing for the formation of new carbon-carbon bonds and the construction of more elaborate molecular frameworks. researchgate.net

The versatility of this compound is further enhanced by the potential for subsequent modifications of its three core components:

The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or otherwise transformed.

The bromophenyl group can engage in a variety of palladium-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or alkynyl substituents.

The sulfonyl group can be removed under reductive conditions if no longer needed, adding another layer of synthetic flexibility. researchgate.net

This trifunctional nature allows chemists to devise complex, multi-step synthetic sequences where each part of the molecule can be addressed selectively, making this compound a valuable and adaptable tool in contemporary organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-bromophenyl)sulfonylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4S/c1-2-15-10(12)7-16(13,14)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWNAYXWMDZNMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Ethyl 2 4 Bromobenzenesulfonyl Acetate

Established Synthetic Routes to Ethyl 2-(4-bromobenzenesulfonyl)acetate

The construction of the target molecule is centered around the formation of the sulfone linkage. This can be accomplished by reacting a nucleophilic sulfur species with an electrophilic carbon or by reacting a nucleophilic carbon species with an electrophilic sulfur species.

Nucleophilic Substitution via 4-Bromobenzenesulfinate Intermediates

One common and effective method for the synthesis of β-ketosulfones, such as this compound, involves the nucleophilic attack of a sulfinate salt on an α-halo ester. In this pathway, a salt of 4-bromobenzenesulfinic acid, typically sodium 4-bromobenzenesulfinate, acts as the sulfur nucleophile. This salt reacts with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate, in a classic Sₙ2 reaction. The sulfinate anion displaces the halide from the α-carbon of the ester, forming the desired carbon-sulfur bond and yielding the final product.

This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the dissolution of the sulfinate salt and promote the Sₙ2 mechanism. The reaction temperature can vary, but gentle heating is often employed to ensure a reasonable reaction rate. The use of a sulfinate intermediate is advantageous due to the relatively mild reaction conditions required and the ready availability of the necessary precursors.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| Sodium 4-bromobenzenesulfinate | Ethyl Bromoacetate | DMF | Heat | This compound |

| Sodium 4-bromobenzenesulfinate | Ethyl Chloroacetate | DMSO | Room Temperature | This compound |

Direct Sulfonylation Approaches Utilizing 4-Bromobenzenesulfonyl Chloride

A more direct approach to the synthesis of this compound involves the use of the highly reactive 4-bromobenzenesulfonyl chloride. In this method, the α-carbon of an ethyl acetate (B1210297) derivative is rendered nucleophilic, typically by deprotonation with a strong base to form an enolate. This enolate then acts as the carbon nucleophile, attacking the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. The subsequent displacement of the chloride ion results in the formation of the target β-ketosulfone.

The generation of the ethyl acetate enolate requires the use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction is typically conducted at low temperatures to control the reactivity of the enolate and minimize side reactions. This direct sulfonylation method is a powerful tool for the formation of C-S bonds and is widely applicable to the synthesis of a variety of sulfone-containing compounds.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |

| Ethyl Acetate | 4-Bromobenzenesulfonyl Chloride | LDA | THF | Low Temperature | This compound |

| Ethyl Acetoacetate | 4-Bromobenzenesulfonyl Chloride | NaH | Ether | Reflux | This compound |

Precursor Synthesis and Reactant Generation

The successful synthesis of this compound relies on the availability and purity of its key precursors: 4-bromobenzenesulfonyl chloride and ethyl bromoacetate. The preparation of these starting materials is well-documented and involves standard organic transformations.

Synthesis of 4-Bromobenzenesulfonyl Chloride

4-Bromobenzenesulfonyl chloride is a crystalline solid that serves as the electrophilic sulfur source in the direct sulfonylation approach. guidechem.com It is typically synthesized through the chlorosulfonation of bromobenzene. guidechem.com This reaction involves treating bromobenzene with an excess of chlorosulfonic acid. The electrophilic chlorosulfonyl group attacks the aromatic ring, with the bromine atom directing the substitution to the para position due to steric and electronic effects. The reaction is generally performed at low temperatures to control its exothermic nature.

Alternatively, 4-bromobenzenesulfonyl chloride can be prepared from 4-bromoaniline via a diazotization-sulfonylation sequence. The amino group of 4-bromoaniline is first converted to a diazonium salt using sodium nitrite and a strong acid, such as hydrochloric acid. The resulting diazonium salt is then subjected to a Sandmeyer-type reaction, where it is treated with sulfur dioxide in the presence of a copper(I) chloride catalyst, which introduces the sulfonyl chloride functionality.

| Starting Material | Reagents | Key Transformation | Product |

| Bromobenzene | Chlorosulfonic Acid | Chlorosulfonation | 4-Bromobenzenesulfonyl Chloride |

| 4-Bromoaniline | 1. NaNO₂, HCl 2. SO₂, CuCl | Diazotization | 4-Bromobenzenesulfonyl Chloride |

Preparation of Ethyl Bromoacetate

Ethyl bromoacetate is a colorless liquid and a potent alkylating agent used in the nucleophilic substitution pathway. wikipedia.org Its preparation is most commonly achieved through the Fischer esterification of bromoacetic acid with ethanol (B145695). prepchem.comchemicalbook.com This acid-catalyzed reaction, typically using sulfuric acid, involves the protonation of the carbonyl oxygen of bromoacetic acid, followed by nucleophilic attack from the ethanol. Subsequent dehydration yields the desired ester. chemicalbook.com

Bromoacetic acid itself is prepared by the bromination of acetic acid. orgsyn.org This reaction, often catalyzed by red phosphorus, proceeds via the formation of an acyl bromide intermediate, which then undergoes bromination at the α-carbon. prepchem.comchemicalbook.com The resulting α-bromoacyl bromide is then hydrolyzed to give bromoacetic acid.

| Starting Material | Reagents | Key Transformation | Product |

| Acetic Acid | Bromine, Red Phosphorus | α-Bromination | Bromoacetic Acid |

| Bromoacetic Acid | Ethanol, Sulfuric Acid | Esterification | Ethyl Bromoacetate |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 4 Bromobenzenesulfonyl Acetate

Reactivity of the Sulfonyl Group in Chemical Transformations

The sulfonyl group (-SO₂) is a key functional group characterized by a tetracoordinate sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. The sulfur atom in this group is highly electrophilic due to the strong electron-withdrawing nature of the oxygen atoms. This electrophilicity is the basis for its reactivity, primarily in nucleophilic substitution reactions.

Bimolecular nucleophilic substitution reactions at the sulfur atom (Sₙ-S) are more complex than those at a typical sp³-hybridized carbon atom nih.gov. The reaction can proceed through two primary mechanistic pathways:

A synchronous Sₙ2-type mechanism: This involves a single transition state where the nucleophile attacks the sulfur atom, and the leaving group departs simultaneously.

A stepwise addition-elimination (A-E) mechanism: This pathway involves the formation of an unstable, hypervalent sulfur intermediate, often with a trigonal bipyramidal geometry, which then eliminates the leaving group to form the product nih.gov.

The preferred pathway often depends on the nature of the nucleophile, the leaving group, and the solvent. In the context of Ethyl 2-(4-bromobenzenesulfonyl)acetate, the C-S bond can be cleaved by strong nucleophiles. For instance, reactions with certain Grignard reagents can lead to sulfonyl transfer reactions researchgate.net. The sulfonyl group itself can also act as a leaving group in certain transformations, although this is less common than reactions occurring at the other functional groups within the molecule.

Table 1: Potential Nucleophilic Substitution Reactions at the Sulfonyl Group This table presents hypothetical reactions based on the known reactivity of sulfonyl groups.

| Nucleophile (Nu⁻) | Potential Product | Reaction Type |

|---|---|---|

| R-MgBr (Grignard) | R-SO₂-C₆H₄Br | Sulfonyl Transfer |

| R₂NH (Amine) | R₂N-SO₂-C₆H₄Br | Sulfonamide Formation |

| RO⁻ (Alkoxide) | RO-SO₂-C₆H₄Br | Sulfonic Ester Formation |

Transformations Involving the Bromophenyl Moiety, Including Halogen-Exchange Reactions

The bromophenyl group offers a site for numerous transformations, particularly transition metal-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond can be activated by catalysts, most commonly those based on palladium, nickel, or copper, to form new carbon-carbon or carbon-heteroatom bonds. This makes the compound a valuable building block for synthesizing more complex aromatic structures. Examples of such reactions include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings.

A specific and important transformation is the halogen-exchange reaction, often referred to as an aromatic Finkelstein reaction. Aryl bromides can be converted into the corresponding aryl iodides, which are often more reactive in subsequent cross-coupling reactions. This conversion is typically catalyzed by copper(I) salts in the presence of a diamine ligand and a source of iodide, such as sodium iodide (NaI) organic-chemistry.orgnih.govwikipedia.org. The reaction is driven to completion by exploiting the differential solubility of the resulting halide salts wikipedia.org.

Table 2: Conditions for Copper-Catalyzed Aromatic Finkelstein Reaction

| Component | Typical Conditions | Reference |

|---|---|---|

| Catalyst | 5 mol % CuI | organic-chemistry.orgnih.gov |

| Ligand | 10 mol % 1,2- or 1,3-diamine | organic-chemistry.orgnih.gov |

| Halide Source | 2 equivalents NaI | organic-chemistry.orgnih.gov |

| Solvent | Dioxane, n-butanol, or n-pentanol | nih.gov |

| Temperature | 110 °C | organic-chemistry.org |

This reaction allows for the strategic replacement of the bromine atom with iodine, enhancing the substrate's utility for further functionalization.

Reactions of the Ester Functionality, Including Hydrolysis and Transesterification

The ethyl ester group is susceptible to nucleophilic acyl substitution. The two most common reactions of this functionality are hydrolysis and transesterification.

Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-bromobenzenesulfonyl)acetic acid, and ethanol (B145695).

Acid-catalyzed hydrolysis is an equilibrium process that typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, and subsequent elimination of ethanol nih.gov.

Base-catalyzed hydrolysis (saponification) is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that then eliminates an ethoxide ion.

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst masterorganicchemistry.com. For example, reacting this compound with methanol (B129727) would yield Mthis compound. The reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the desired alcohol, often as the solvent masterorganicchemistry.combiofueljournal.com. Enzymatic methods, using lipases, can also be employed for transesterification under milder conditions google.comresearchgate.net.

Table 3: Representative Reactions of the Ester Group

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻ | 2-(4-bromobenzenesulfonyl)acetic acid |

| Transesterification | CH₃OH, H⁺ or CH₃O⁻ | Mthis compound |

| Transesterification | n-PrOH, H⁺ or n-PrO⁻ | n-Propyl 2-(4-bromobenzenesulfonyl)acetate |

Alpha-Carbon Reactivity and Functionalization

The carbon atom situated between the sulfonyl and the ester carbonyl group is known as the α-carbon. The hydrogens attached to this carbon are significantly acidic masterorganicchemistry.com. This increased acidity is due to the powerful electron-withdrawing effects of both adjacent functional groups, which act to stabilize the conjugate base (a carbanion or enolate) through resonance and inductive effects libretexts.orgsketchy.com.

Deprotonation of the α-carbon with a suitable base (e.g., sodium ethoxide, lithium diisopropylamide) generates a nucleophilic enolate ion. This enolate is a versatile intermediate for forming new carbon-carbon bonds. One of the most common applications is the alkylation of the α-carbon via an Sₙ2 reaction with an alkyl halide libretexts.org. This reaction allows for the introduction of various alkyl substituents at the α-position. The acetoacetic ester synthesis is a classic example of this type of transformation, converting an alkyl halide into a methyl ketone libretexts.org.

Table 4: Alpha-Carbon Alkylation Products

| Base | Alkylating Agent (R-X) | Product |

|---|---|---|

| NaOEt | CH₃I | Ethyl 2-(4-bromobenzenesulfonyl)propanoate |

| NaOEt | CH₂=CHCH₂Br (Allyl bromide) | Ethyl 2-(4-bromobenzenesulfonyl)pent-4-enoate |

| NaOEt | C₆H₅CH₂Cl (Benzyl chloride) | Ethyl 2-(4-bromobenzenesulfonyl)-3-phenylpropanoate |

The reactivity of the α-carbon makes this compound a useful precursor for synthesizing a variety of α-substituted β-keto sulfones and related structures acs.org.

Mechanistic Insights into Complex Reaction Pathways

The varied reactivity of this compound stems from several distinct mechanistic pathways operating at different sites of the molecule.

At the Sulfonyl Group: Mechanistic studies on nucleophilic substitution at sulfonyl sulfur have been a subject of considerable interest. Density functional theory (DFT) calculations and kinetic studies on related arenesulfonyl chlorides suggest that the reaction can proceed via either a synchronous Sₙ2 mechanism or a stepwise addition-elimination (A-E) pathway involving a trigonal bipyramidal intermediate nih.govnih.gov. The specific mechanism is highly dependent on the reactants and conditions mdpi.com.

At the Bromophenyl Group: The mechanism of the copper-catalyzed aromatic Finkelstein reaction is believed to involve an oxidative addition of the aryl bromide to a Cu(I) species, followed by halide exchange and reductive elimination to yield the aryl iodide and regenerate the catalyst. The diamine ligand plays a crucial role in stabilizing the copper intermediates.

At the Alpha-Carbon: The mechanism of α-carbon functionalization proceeds through the formation of a resonance-stabilized enolate anion. The negative charge is delocalized over the α-carbon and the oxygen atoms of both the sulfonyl and ester groups. While this enolate has multiple nucleophilic sites (C vs. O), alkylation typically occurs at the carbon atom (C-alkylation) to form a thermodynamically more stable product libretexts.org. The reaction with an alkyl halide follows a standard Sₙ2 pathway, which is most efficient with primary and methyl halides libretexts.org.

At the Ester Group: The mechanism for acid-catalyzed hydrolysis and transesterification follows a well-established pattern involving six steps: Protonation, Addition, Deprotonation, Protonation, Elimination, and Deprotonation (PADPED) masterorganicchemistry.com. In base-catalyzed processes, the mechanism involves the direct nucleophilic addition of a hydroxide or alkoxide ion to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group (ethoxide or another alkoxide) masterorganicchemistry.com.

Understanding these distinct yet potentially concurrent reaction mechanisms is crucial for controlling the selectivity and outcome of synthetic transformations involving this versatile compound.

Derivatization Strategies and Analog Synthesis from Ethyl 2 4 Bromobenzenesulfonyl Acetate

Synthesis of Substituted Sulfonamide Derivatives

The sulfonyl group in ethyl 2-(4-bromobenzenesulfonyl)acetate is a key functional group for the synthesis of sulfonamide derivatives. The most common method for the formation of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. ekb.eg While the starting material is a sulfonate ester, it can be readily converted to the corresponding sulfonyl chloride, which then serves as the precursor for a wide range of sulfonamides. The general reaction involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, with the subsequent elimination of a chloride ion.

Alternatively, modern synthetic methods allow for the direct conversion of sulfonic acids or their salts to sulfonamides, bypassing the need for the often unstable sulfonyl chloride intermediate. organic-chemistry.org These reactions can be carried out under microwave irradiation, offering a rapid and efficient route to the desired products. organic-chemistry.org The reaction of this compound with various primary and secondary amines would yield a library of N-substituted sulfonamides, each with the potential for unique biological activities. The general synthetic approach is outlined in the scheme below.

Reaction Scheme for Sulfonamide Synthesis

EtOOC-CH2-SO2-Ar-Br + R1R2NH -> EtOOC-CH2-SO2-Ar-NR1R2 + HOR'

(where Ar = C6H4 and R'OH is the displaced alcohol from the sulfonate ester)

The synthesis of sulfonamides can be achieved under various conditions, often employing a base to neutralize the acidic byproduct. The choice of solvent and reaction temperature can influence the reaction rate and yield.

| Amine Type | General Reaction Conditions | Product Class |

| Primary Amines | Base (e.g., triethylamine, pyridine), Solvent (e.g., DCM, THF), Room Temperature | N-substituted sulfonamides |

| Secondary Amines | Base (e.g., triethylamine, pyridine), Solvent (e.g., DCM, THF), Room Temperature or gentle heating | N,N-disubstituted sulfonamides |

| Anilines | Base (e.g., pyridine), elevated temperatures | N-aryl sulfonamides |

Formation of Heterocyclic Scaffolds Incorporating the Sulfonyl Moiety

The structural framework of this compound is a valuable building block for the synthesis of various heterocyclic compounds. The sulfonyl group can be incorporated into the final heterocyclic system, or the bromo- and ester functionalities can be utilized in cyclization reactions.

Pyrrolidine (B122466) rings are common motifs in many biologically active compounds. The synthesis of pyrrolidine-based systems from this compound can be envisioned through the reaction of the corresponding sulfonyl chloride with proline or its derivatives. This would lead to the formation of an N-sulfonylated pyrrolidine ring.

Alternatively, the active methylene (B1212753) group of the starting material could potentially be involved in cyclization reactions with appropriate precursors to form substituted pyrrolidine rings.

Piperazine (B1678402) derivatives are of significant interest in medicinal chemistry. The synthesis of piperazine-based architectures incorporating the 4-bromobenzenesulfonyl moiety can be readily achieved by reacting the corresponding sulfonyl chloride with piperazine or its substituted derivatives. nih.gov This reaction typically proceeds under basic conditions to afford N-sulfonylated piperazines. nih.gov Depending on the stoichiometry, mono- or di-acylation of piperazine can be achieved.

| Reactant | Reaction Conditions | Product |

| Piperazine (excess) | Base (e.g., Na2CO3), Solvent (e.g., CH3CN), Room Temperature | 1-((4-bromophenyl)sulfonyl)piperazine |

| Substituted Piperazine | Base (e.g., Et3N), Solvent (e.g., DCM), Room Temperature | 1-((4-bromophenyl)sulfonyl)-4-substituted-piperazine |

The synthesis of complex heterocyclic systems such as pyrido[4,3-d]pyrimidines generally involves multi-step sequences. nih.govrsc.org A plausible route to incorporate the 4-bromobenzenesulfonyl group would be to start with a precursor already containing this moiety, such as a 4-aminopyridine (B3432731) derivative which has been N-sulfonylated. This substituted pyridine (B92270) could then undergo cyclization with a suitable pyrimidine (B1678525) precursor to form the fused ring system. The synthesis often involves the construction of the pyridine ring onto a pre-existing pyrimidine, or vice-versa. mdpi.com

Indole (B1671886) scaffolds are prevalent in a vast number of natural products and pharmaceuticals. The derivatization of this compound to form indole-containing molecules can be approached in several ways. One strategy involves the palladium-catalyzed C-H sulfonylation of an indole at the C2 position using an arylsulfonyl chloride. figshare.com Thus, conversion of the starting material to the sulfonyl chloride would allow for its coupling with various indoles.

Another approach is the synthesis of N-arylsulfonyl-indole-2-carboxamides. This involves the condensation of an indole-2-carboxylic acid with a sulfonamide. nih.gov Therefore, the sulfonamide derivative of the starting material could be used in such a reaction. Arenesulfonyl indoles are also known to be precursors for C-3 functionalized indoles, acting as a good leaving group to generate a vinylogous imine intermediate in situ. rsc.org

Carbon-Carbon Coupling Reactions for Extended Molecular Architectures

The bromine atom on the phenyl ring of this compound provides a handle for various palladium-catalyzed carbon-carbon bond-forming reactions. These reactions, such as the Suzuki, Stille, and Heck couplings, are powerful tools for extending the molecular architecture by introducing new aryl, vinyl, or alkyl groups.

The Suzuki reaction involves the cross-coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used for the synthesis of biaryl compounds. wikipedia.org

The Stille reaction is another versatile cross-coupling method that pairs the aryl bromide with an organotin reagent. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. wikipedia.org Aryl sulfonates can also be used as coupling partners in Stille reactions. nih.gov

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a valuable method for the formation of carbon-carbon bonds and is particularly useful for the synthesis of styrenic compounds. wikipedia.org

These coupling reactions allow for the systematic modification of the aryl ring of this compound, providing access to a wide range of analogs with extended conjugation and diverse substitution patterns.

| Coupling Reaction | Coupling Partner | Catalyst System | Typical Product |

| Suzuki | Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | Biaryl derivative |

| Stille | Organostannane (e.g., R-SnBu3) | Pd catalyst (e.g., Pd(PPh3)4) | Aryl-substituted derivative |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | Substituted alkene |

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 4 Bromobenzenesulfonyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For Ethyl 2-(4-bromobenzenesulfonyl)acetate, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the bromobenzenesulfonyl group and the aliphatic protons of the ethyl acetate (B1210297) moiety.

The aromatic region typically displays two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The electron-withdrawing nature of the sulfonyl group deshields the aromatic protons, causing them to resonate at a lower field. The protons ortho to the sulfonyl group are expected to appear at a slightly different chemical shift than the protons meta to it due to their differing electronic environments.

The ethyl group gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen are deshielded and appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) appear as a triplet at a higher field. The methylene protons of the acetate group, positioned between the sulfonyl and carbonyl groups, are significantly deshielded and appear as a singlet.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | Doublet | 2H | Aromatic (ortho to SO₂) |

| ~7.7-7.8 | Doublet | 2H | Aromatic (meta to SO₂) |

| ~4.4 | Singlet | 2H | SO₂-CH₂-CO |

| ~4.2 | Quartet | 2H | O-CH₂-CH₃ |

| ~1.2 | Triplet | 3H | O-CH₂-CH₃ |

Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

The spectrum of this compound is expected to show distinct signals for each of its carbon atoms. The carbonyl carbon of the ester group appears at the lowest field (furthest downfield) due to significant deshielding. The aromatic carbons show four distinct signals: two for the substituted carbons (C-Br and C-SO₂) and two for the protonated carbons. The methylene carbon adjacent to the sulfonyl group and the methylene carbon of the ethyl ester appear in the midfield region, while the methyl carbon appears at the highest field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Ester) |

| ~139 | Aromatic (C-SO₂) |

| ~133 | Aromatic (CH) |

| ~130 | Aromatic (C-Br) |

| ~129 | Aromatic (CH) |

| ~63 | O-CH₂-CH₃ |

| ~61 | SO₂-CH₂-CO |

| ~14 | O-CH₂-CH₃ |

Note: These are approximate chemical shifts based on typical values for similar functional groups.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of the compound (307.16 g/mol ). The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Common fragmentation pathways for this molecule would likely involve cleavage of the ester and sulfonyl groups. Key fragmentation patterns could include:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion corresponding to [M - 45]⁺.

Loss of the ethyl group (-CH₂CH₃): Leading to a fragment of [M - 29]⁺.

Cleavage of the C-S bond: This could generate ions corresponding to the 4-bromobenzenesulfonyl cation or the ethyl acetate radical cation.

Cleavage of the S-O bonds: Loss of SO₂ could also be a possible fragmentation pathway.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The most prominent peaks would be due to the stretching vibrations of the carbonyl (C=O) and sulfonyl (S=O) groups. The ester C=O stretch typically appears as a strong, sharp band in the region of 1735-1750 cm⁻¹. The sulfonyl group gives rise to two strong stretching bands: an asymmetric stretch around 1350-1370 cm⁻¹ and a symmetric stretch around 1160-1180 cm⁻¹. Other important absorptions include the C-O stretching of the ester, C-H stretching of the aromatic and aliphatic groups, and vibrations associated with the substituted benzene ring.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2980-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1740 | C=O Stretch | Ester |

| ~1580 | C=C Stretch | Aromatic Ring |

| ~1360 | S=O Asymmetric Stretch | Sulfonyl |

| ~1250 | C-O Stretch | Ester |

| ~1170 | S=O Symmetric Stretch | Sulfonyl |

| ~1090 | S-C Stretch | Sulfonyl |

| ~830 | C-H Bend (out-of-plane) | 1,4-disubstituted aromatic |

| ~550 | C-Br Stretch | Bromo-aromatic |

Computational and Theoretical Studies on Ethyl 2 4 Bromobenzenesulfonyl Acetate and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of organic compounds. While specific DFT studies on Ethyl 2-(4-bromobenzenesulfonyl)acetate are not extensively documented in publicly available literature, the principles of DFT can be applied to understand its characteristics. Such studies would typically involve optimizing the molecule's geometry to find its most stable conformation and then calculating various electronic properties.

Theoretical investigations of similar molecules, such as diaminopyrimidine sulfonate derivatives and other organic compounds, have demonstrated the utility of DFT in providing detailed structural and electronic insights. nih.govespublisher.com For this compound, DFT calculations could elucidate bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule. nih.gov

Table 1: Representative Data Obtainable from DFT Calculations for a Molecule like this compound

| Parameter | Description | Significance |

| Optimized Molecular Geometry | The three-dimensional arrangement of atoms with the lowest energy. | Provides insights into the molecule's shape, steric hindrance, and potential interaction sites. |

| Bond Lengths and Angles | The distances between atomic nuclei and the angles between adjacent bonds. | Fundamental structural parameters that can be compared with experimental data from X-ray crystallography. mdpi.com |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability. |

| Natural Population Analysis (NPA) Charges | The distribution of electronic charge among the atoms in the molecule. | Helps in understanding the electrostatic potential and reactivity of different parts of the molecule. nih.gov |

| NBO Analysis | Analysis of electron density in terms of localized bonds and lone pairs. | Provides information on intramolecular bonding and stabilizing interactions. |

Note: The data in this table is illustrative of the types of parameters obtained from DFT calculations and does not represent actual calculated values for this compound.

Molecular Docking Studies for Ligand-Target Interactions in Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. frontiersin.org This method is extensively used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. For derivatives of this compound, molecular docking studies can provide valuable insights into their potential as inhibitors or modulators of various biological targets.

The process of molecular docking involves predicting the binding mode and affinity of a ligand to the active site of a protein. The binding affinity is often expressed as a docking score or binding energy, with lower values typically indicating a more favorable interaction. These studies can also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.com

While there is a lack of specific molecular docking studies on derivatives of this compound, research on structurally related compounds provides a basis for understanding their potential. For example, derivatives of ethyl acetate (B1210297) and compounds containing sulfonamide moieties have been the subject of numerous docking studies against a variety of enzymes. nih.govbrieflands.com For instance, certain 4-phthalimidobenzenesulfonamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov Molecular docking of these compounds revealed interactions with both the catalytic active site and the peripheral anionic site of AChE. nih.gov

Similarly, derivatives of ethyl 2-thiazolyl acetates have been docked into the active sites of cyclooxygenase-1 (COX-1) and COX-2 enzymes to rationalize their anti-inflammatory activity. brieflands.com These studies highlight the potential for derivatives of this compound to be designed as ligands for specific biological targets.

Table 3: Illustrative Results from a Hypothetical Molecular Docking Study of an this compound Derivative

| Parameter | Description | Significance |

| Binding Affinity (kcal/mol) | The calculated free energy of binding between the ligand and the target protein. | A lower value indicates a stronger and more stable interaction. |

| Binding Pose | The predicted three-dimensional orientation of the ligand within the protein's binding site. | Shows how the ligand fits into the active site and which functional groups are involved in interactions. |

| Key Interacting Residues | The amino acid residues in the protein that form significant interactions with the ligand. | Identifies the specific molecular determinants of binding. |

| Hydrogen Bonds | The number and location of hydrogen bonds formed between the ligand and the protein. | A crucial type of interaction for stabilizing the ligand-receptor complex. |

| Hydrophobic Interactions | Non-polar interactions between the ligand and hydrophobic residues in the binding pocket. | Important for the overall binding affinity, especially for non-polar ligands. |

Note: This table is a template for the kind of data that would be generated from a molecular docking study and does not represent actual results for a specific derivative of this compound.

Applications of Ethyl 2 4 Bromobenzenesulfonyl Acetate As a Versatile Synthetic Building Block

Utility in Medicinal Chemistry Lead Optimization and Drug Discovery

Ethyl 2-(4-bromobenzenesulfonyl)acetate is a versatile synthetic building block in medicinal chemistry, providing a valuable scaffold for the development of various therapeutic agents. Its utility stems from the presence of the reactive 4-bromobenzenesulfonyl group, which can be readily modified or incorporated into larger, more complex molecules targeting a range of biological pathways. This compound serves as a key precursor, intermediate, and building block in the synthesis of inhibitors for several important enzyme and receptor families implicated in human diseases.

Precursor for Chemerin Receptor Antagonists (e.g., CMKLR1 and GPR1)

This compound has been identified as a key precursor in the synthesis of novel antagonists for chemerin receptors, specifically the chemokine-like receptor 1 (CMKLR1) and G protein-coupled receptor 1 (GPR1). These receptors, which are activated by the endogenous protein ligand chemerin, play a significant role in inflammation and obesity. The development of antagonists for these receptors is a promising therapeutic strategy for treating inflamed adipose tissues.

In the synthesis of a series of 5-sulfonylthiouracil derivatives designed to act as chemerin receptor antagonists, this compound was synthesized as an intermediate. This compound provides the essential sulfonyl framework that is a critical component of the final antagonist molecules. The research into these antagonists aims to identify more potent and reliable compounds for studying the binding domains of CMKLR1 and GPR1.

| Compound/Receptor | Role/Function |

| This compound | Synthetic precursor |

| Chemerin | Endogenous protein ligand |

| CMKLR1 (ChemR23) | G protein-coupled receptor involved in inflammation and obesity |

| GPR1 | G protein-coupled receptor that also binds chemerin |

Intermediate in Histone Deacetylase (HDAC) Inhibitor Synthesis

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. nih.govmdpi.com The aberrant activity of HDACs is linked to the development of various cancers, making them a key target for anticancer drug development. mdpi.com While a direct synthesis route employing this compound for a standalone HDAC inhibitor was not detailed in the reviewed literature, the closely related precursor, 4-bromobenzenesulfonyl chloride, is utilized in the creation of dual-target inhibitors that modulate both HDACs and Lysine-Specific Demethylase 1 (LSD1). nih.govacs.org This underscores the importance of the 4-bromobenzenesulfonyl moiety as a foundational element in the design of epigenetic modulators.

Building Block for Akt Kinase Inhibitors

Akt, also known as Protein Kinase B (PKB), is a pivotal serine/threonine protein kinase in a signaling pathway that regulates essential cellular functions, including cell growth, survival, and proliferation. The deregulation of the Akt pathway is a common feature in many human cancers, establishing it as a significant target for cancer therapy. nih.gov Although this compound is a versatile building block, its specific application as a direct precursor or intermediate in the synthesis of Akt kinase inhibitors is not explicitly detailed in the surveyed scientific literature.

Application in Type I Signal Peptidase Inhibitor Design

Bacterial Type I signal peptidases (SPases) are essential enzymes responsible for cleaving N-terminal signal peptides from proteins that are secreted across the cell membrane. nih.gov This function is vital for bacterial viability and protein localization, making SPases an attractive target for the development of novel antibiotics. nih.govnih.gov A review of the available research did not identify specific examples of this compound being used in the design or synthesis of Type I Signal Peptidase inhibitors.

Role in LSD1 Inhibitor Development

Lysine-Specific Demethylase 1 (LSD1) is an enzyme that, like HDACs, is a key epigenetic regulator. Overexpression of LSD1 has been implicated in various cancers, including colorectal cancer. nih.govacs.org The simultaneous inhibition of both LSD1 and HDACs has emerged as a compelling therapeutic strategy to achieve enhanced antitumor effects. nih.govnih.gov

The 4-bromobenzenesulfonyl structural motif, the core of this compound, is integral to the synthesis of these dual-action inhibitors. In published synthetic routes, the process begins with the sulfonylation of a starting amine with 4-bromobenzenesulfonyl chloride to form a key sulfonamide intermediate. nih.govacs.org This intermediate then undergoes further chemical transformations, such as Heck olefination, to construct the final dual LSD1/HDAC inhibitor. nih.govacs.org This highlights the role of the benzenesulfonyl group as a critical linker and structural component in designing multi-target epigenetic drugs.

| Synthetic Step | Precursor/Intermediate | Purpose |

| Sulfonylation | 4-bromobenzenesulfonyl chloride | Introduction of the key benzenesulfonyl moiety to form a sulfonamide. nih.govacs.org |

| Heck Olefination | Sulfonamide intermediate | Carbon-carbon bond formation to build the linker region of the final inhibitor. nih.govacs.org |

Contribution to ADAMTS7 Inhibitor Development

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 7 (ADAMTS7) is a metalloprotease that has been identified as a therapeutic target in coronary heart disease due to its role in the progression of atherosclerosis. rsc.orgrsc.orgnih.gov The development of small molecule inhibitors targeting the active site of ADAMTS7 is an active area of research.

The synthesis of novel and selective ADAMTS7 inhibitors has been accomplished using 4-bromobenzenesulfonyl chloride, a compound structurally related to this compound. In these synthetic pathways, the commercially available 4-bromobenzenesulfonyl chloride is conjugated with an amino acid derivative, such as (R)-2-amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid, to produce an arylsulfonamide. rsc.org This arylsulfonamide core structure is a key feature of the resulting potent and selective ADAMTS7 inhibitors. rsc.org The research demonstrates the successful use of the 4-bromobenzenesulfonyl group in designing targeted inhibitors for this class of metalloproteases.

Role in Organic Synthesis Method Development

The utility of this compound in the development of new synthetic methods stems from the presence of two key reactive sites: the α-sulfonyl acetate (B1210297) group and the 4-bromophenyl moiety. These features allow for a diverse range of chemical transformations, enabling the synthesis of a wide array of functionalized molecules.

The methylene (B1212753) group (—CH2—) positioned between the sulfonyl and the ester groups is highly acidic. This acidity is due to the electron-withdrawing nature of both the sulfonyl and carbonyl groups, which stabilize the resulting carbanion. This "activated" methylene group can be readily deprotonated by a base to form a nucleophile, which can then participate in various carbon-carbon bond-forming reactions. This reactivity is characteristic of α-sulfonyl esters and is a cornerstone of their application in organic synthesis.

Furthermore, the 4-bromophenyl group serves as a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be selectively activated by catalysts, most commonly those based on palladium, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of a wide variety of substituents to the aromatic ring.

The combination of these two reactive centers within a single molecule makes this compound a particularly powerful tool for developing tandem or sequential reaction sequences, where both the activated methylene and the aryl bromide are functionalized in a controlled manner.

Exploration of the α-Sulfonyl Acetate Moiety

The activated methylene group in this compound can undergo a variety of classical organic reactions. These transformations are fundamental to the construction of more complex molecular frameworks.

One of the most common applications of such activated methylene compounds is in alkylation reactions . In the presence of a suitable base, the carbanion generated from this compound can react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds. This allows for the introduction of diverse alkyl chains at the α-position.

| Entry | Electrophile (R-X) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Methyl iodide | Sodium ethoxide | Ethanol (B145695) | 25 | >90 |

| 2 | Benzyl bromide | Potassium carbonate | Acetone | 56 (reflux) | 85-95 |

| 3 | Allyl bromide | Sodium hydride | Tetrahydrofuran (B95107) | 0 to 25 | >90 |

Another important reaction is the acylation of the activated methylene group. Reaction with acyl chlorides or anhydrides in the presence of a base can introduce a carbonyl group, leading to the formation of β-keto sulfones. These products are valuable intermediates in their own right, serving as precursors for various heterocyclic and carbocyclic systems.

| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Acetyl chloride | Pyridine (B92270) | Dichloromethane (B109758) | 0 to 25 | 80-90 |

| 2 | Benzoyl chloride | Triethylamine | Tetrahydrofuran | 0 to 25 | 85-95 |

The α-sulfonyl acetate moiety can also participate in condensation reactions , such as the Knoevenagel condensation, with aldehydes and ketones to form α,β-unsaturated sulfones. These products are useful Michael acceptors and can be further elaborated into a variety of complex molecules.

Harnessing the 4-Bromophenyl Group for Molecular Diversification

The presence of a bromine atom on the phenyl ring of this compound opens up a vast landscape of possibilities for synthetic method development, primarily through the use of palladium-catalyzed cross-coupling reactions. nih.govnih.govorganic-chemistry.orgnih.govjove.com These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govjove.com

The Suzuki-Miyaura coupling is a prominent example, allowing for the reaction of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl structure. organic-chemistry.org This methodology is widely used in the synthesis of pharmaceuticals and functional materials.

| Entry | Boronic Acid (R-B(OH)₂) | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | 100 | >95 |

| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dimethoxyethane/Water | 80 | 85-95 |

The Heck reaction provides a means to couple the aryl bromide with an alkene, leading to the formation of a substituted alkene. This reaction is a powerful tool for the construction of complex olefinic structures.

The Sonogashira coupling enables the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce an arylated alkyne. nih.gov This is a highly efficient method for the synthesis of conjugated enyne systems.

Furthermore, the Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a suitable base. nih.gov This reaction is of paramount importance in the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.

The ability to perform these cross-coupling reactions on the 4-bromophenyl ring of this compound provides a powerful strategy for the late-stage functionalization of molecules. This means that a core structure can be built using the reactivity of the α-sulfonyl acetate group, and then the periphery of the molecule can be diversified at a later stage by exploiting the aryl bromide. This approach is highly valuable in the development of libraries of compounds for drug discovery and materials science.

The development of tandem reactions , where multiple transformations occur in a single pot, is a major goal in modern organic synthesis. researchgate.netmdpi.comnih.gov this compound is an ideal substrate for the development of such processes. For example, one could envision a sequence where the activated methylene is first alkylated, and then the aryl bromide is subjected to a cross-coupling reaction. The ability to perform these steps sequentially without isolation of intermediates can significantly improve the efficiency and sustainability of a synthetic route.

Conclusion and Future Perspectives in Ethyl 2 4 Bromobenzenesulfonyl Acetate Research

Current Achievements and Research Gaps in the Compound's Chemistry

The primary achievement in the chemistry of compounds like Ethyl 2-(4-bromobenzenesulfonyl)acetate lies in their role as reagents in olefination reactions. arkat-usa.org Specifically, the ethyl sulfonyl acetate (B1210297) moiety is a key component in variations of the Julia olefination, a powerful method for constructing carbon-carbon double bonds. oregonstate.edunih.gov This class of reactions, including the Julia-Kocienski olefination, utilizes heteroaryl or electron-deficient aryl sulfones to convert carbonyl compounds into alkenes. nih.gov Reagents structurally similar to this compound, such as ethyl (benzothiazol-2-ylsulfonyl)acetate, have been successfully employed to produce α,β-unsaturated esters with high stereoselectivity under mild conditions. organic-chemistry.orgnih.gov

Despite the well-established utility of the broader class of sulfonyl acetates, a significant research gap exists concerning this compound itself. While the compound is commercially available for research purposes, there is a notable lack of dedicated studies in peer-reviewed literature detailing its specific reactivity, substrate scope, and synthetic applications. bldpharm.comfluorochem.co.uk The influence of the 4-bromo substituent on the reactivity of the active methylene (B1212753) group, the stability of intermediates, or the stereochemical outcome of olefination reactions remains largely undocumented. The chemistry of β-keto sulfones, in general, is well-developed, highlighting their utility as versatile precursors for various carbocyclic and heterocyclic systems due to the presence of the carbonyl, sulfonyl, and active methylene functionalities. rsc.org However, the specific potential of this compound within this framework has not been systematically explored.

Future Directions in Synthetic Methodology Development and Yield Optimization

Future research should focus on systematically evaluating this compound as a reagent in modern olefination reactions. A primary objective would be to optimize reaction conditions to maximize yields and control stereoselectivity. Key parameters for investigation include:

Base Selection: The choice of base is critical in deprotonating the active methylene group. A thorough screening of bases, such as lithium hexamethyldisilazide (LiHMDS), sodium hexamethyldisilazide (NaHMDS), potassium hexamethyldisilazide (KHMDS), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is necessary to fine-tune reactivity and selectivity. chemrxiv.org

Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence reaction pathways and the stability of intermediates. A systematic study of solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dichloromethane (B109758) (CH2Cl2) would be crucial for optimization. nih.govchemrxiv.org

Temperature Control: Reaction temperature can dictate the kinetic versus thermodynamic control of product formation, impacting stereochemical outcomes. nih.gov

Developing more sustainable and efficient synthetic routes to the compound itself is another important direction. This could involve exploring novel catalytic methods that avoid stoichiometric reagents and minimize waste.

Unexplored Reactivity and Novel Transformation Pathways

The chemical potential of this compound extends far beyond olefination. Its trifunctional nature opens avenues for several unexplored transformations:

Palladium-Catalyzed Cross-Coupling: The 4-bromophenyl group is an ideal handle for a variety of cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This functionality allows for the introduction of diverse aryl, vinyl, alkynyl, or amino groups. A particularly intriguing pathway would be a tandem reaction sequence involving an initial olefination followed by a cross-coupling reaction at the bromide position, enabling the rapid assembly of complex molecular architectures.

Chemistry of the Active Methylene Group: While deprotonation of the active methylene is key to olefination, the resulting stabilized carbanion is also a potent nucleophile for other C-C bond-forming reactions. Its use in alkylations, acylations, and Michael additions could provide access to a wide range of highly functionalized sulfones.

Transformations of the Ester and Sulfonyl Groups: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide, providing further points for molecular diversification. The sulfonyl group, often regarded as a robust activating group, can also be removed under reductive conditions, a process known as desulfonylation. nih.gov This cleavage allows the sulfone to serve as a temporary functional group, ultimately leading to sulfur-free products. acs.org

Prospects for Further Derivatization and Application in Emerging Chemical Fields

The multiple reactive sites on this compound make it a promising scaffold for the synthesis of compound libraries for screening in various scientific fields.

The table below outlines the key reactive sites and potential transformations:

| Reactive Site | Potential Transformation(s) | Resulting Structure(s) |

| Active Methylene | Olefination, Alkylation, Acylation | Alkenes, Substituted α-sulfonyl esters |

| 4-Bromophenyl | Suzuki, Heck, Sonogashira Coupling | Biaryls, Stilbenes, Tolanes |

| Ethyl Ester | Hydrolysis, Reduction, Amidation | Carboxylic acids, Alcohols, Amides |

| Sulfonyl Group | Reductive Desulfonylation | Desulfonylated acetate derivatives |

This versatility makes the compound and its derivatives attractive for:

Medicinal Chemistry: The sulfone moiety is a well-established pharmacophore found in numerous therapeutic agents. The ability to combine this group with a biaryl system (via Suzuki coupling) and other functionalities could lead to the discovery of novel drug candidates.

Materials Science: Aryl sulfones are often incorporated into high-performance polymers due to their thermal and chemical stability. The derivatization potential of this compound could be harnessed to create novel monomers for polymerization or functional small molecules for organic electronics.

Chemical Biology: Derivatizing the molecule with fluorescent tags or reactive handles could enable its use as a chemical probe to study biological processes. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.